4-Bromo-2,6-dimethylphenyl chloroformate
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Overview
Description
4-Bromo-2,6-dimethylphenyl chloroformate: is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2,6-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures and specialized equipment to ensure the safe and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2,6-dimethylphenyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-bromo-2,6-dimethylphenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the anhydrous conditions required for the reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be carbamates, carbonates, or thiocarbonates.
Hydrolysis Product: 4-Bromo-2,6-dimethylphenol.
Scientific Research Applications
Chemistry: 4-Bromo-2,6-dimethylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides by introducing carbamate or carbonate groups. This modification can alter the biological activity and stability of the proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which can then react with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the substitution product.
Comparison with Similar Compounds
Phenyl chloroformate: Lacks the bromine and methyl substituents, making it less sterically hindered and more reactive.
4-Bromo-phenyl chloroformate: Similar structure but lacks the methyl groups, resulting in different reactivity and steric properties.
2,6-Dimethylphenyl chloroformate: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2,6-dimethylphenyl chloroformate is unique due to the presence of both bromine and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity, making it suitable for specific synthetic applications where steric hindrance and electronic effects are important.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZHKPOXRCTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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